molecular formula C13H22Cl2N8 B2412244 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride CAS No. 1858241-85-6

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride

Cat. No.: B2412244
CAS No.: 1858241-85-6
M. Wt: 361.28
InChI Key: CYFNDQCXBZAPCN-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with dimethyl groups and a triazole ring linked to a piperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate diketones with guanidine derivatives under acidic or basic conditions.

    Introduction of Dimethyl Groups: Methylation of the pyrimidine core is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Triazole Ring Formation: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Attachment of Piperazine Moiety: The piperazine group is linked to the triazole ring through nucleophilic substitution reactions, often using piperazine and formaldehyde under controlled conditions.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the triazole ring or pyrimidine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and triazole sites, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the piperazine moiety.

    Reduction: Reduced forms of the triazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, it serves as a probe for studying enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable in biochemical assays and drug discovery.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for developing new treatments for various diseases.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: Lacks the triazole and piperazine moieties, making it less versatile.

    N-(4H-1,2,4-Triazol-3-yl)pyrimidin-2-amine: Similar core structure but without the dimethyl and piperazine groups.

    Piperazinylmethyl-triazole derivatives: Share the piperazine and triazole components but differ in the pyrimidine substitution.

Uniqueness

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride is unique due to its combination of a dimethyl-pyrimidine core with a triazole ring and piperazine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

4,6-dimethyl-N-[5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N8.2ClH/c1-9-7-10(2)16-12(15-9)18-13-17-11(19-20-13)8-21-5-3-14-4-6-21;;/h7,14H,3-6,8H2,1-2H3,(H2,15,16,17,18,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFNDQCXBZAPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)CN3CCNCC3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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